CVT-313 was identified from a library of purine analogs and has been characterized as a selective inhibitor of cyclin-dependent kinase 2, with an inhibitory concentration (IC50) of approximately 0.5 micromolar. Cyclin-dependent kinase 2 plays a crucial role in the transition from the G1 to S phase of the cell cycle, making it a significant target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer .
The synthesis of CVT-313 involves several key steps typical for purine analogs. While specific synthetic routes may vary, general methods include:
Technical parameters, such as temperature and reaction times, are optimized based on the specific synthetic pathway employed.
The molecular structure of CVT-313 has been elucidated through X-ray crystallography, revealing its binding conformation within cyclin-dependent kinase 2. Key features include:
CVT-313 undergoes several significant chemical interactions:
The mechanism by which CVT-313 exerts its biological effects involves:
Experimental data indicate that treatment with CVT-313 results in decreased phosphorylation levels of key substrates involved in cell cycle regulation.
CVT-313 possesses several notable physical and chemical properties:
Additional properties include molecular weight and structural formula characteristics that facilitate its interaction with biological targets.
CVT-313 has multiple scientific applications:
CVT-313 (Cdk2 Inhibitor III) functions as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), binding directly to the enzyme's catalytic cleft. Biochemical studies demonstrate that CVT-313 competes with ATP for binding at the kinase active site, exhibiting a dissociation constant (Ki) of 95 nM and an inhibitory concentration (IC50) of 0.5 μM against CDK2/cyclin complexes in vitro [1] [3]. This competitive mechanism is evidenced by kinetic analyses showing increased ATP requirements for half-maximal CDK2 activity in the presence of CVT-313 [1]. The compound's purine-based scaffold mimics the adenine moiety of ATP, enabling high-affinity interactions while exploiting structural features unique to CDK2's ATP-binding pocket [2] [5].
CVT-313 demonstrates remarkable selectivity for CDK2 over closely related kinases. Biochemical profiling reveals that inhibiting CDK1 requires an 8.5-fold higher concentration (IC50 = 4.2 μM), while CDK4 inhibition necessitates a 430-fold higher concentration (IC50 = 215 μM) [1] [7]. This selectivity profile is further evidenced by its minimal activity against non-cyclin-dependent kinases such as MAPK, PKA, and PKC (IC50 > 1.25 mM) [2] [7]. Thermal shift assays demonstrate that CVT-313 binding increases CDK2's melting temperature by 7°C, confirming substantial stabilization of the CDK2 structure upon inhibitor binding [5].
Table 1: Kinase Selectivity Profile of CVT-313
Kinase Target | IC50 (μM) | Fold-Selectivity vs. CDK2 | Cellular Function |
---|---|---|---|
CDK2/Cyclin A | 0.5 | 1x | G1/S transition |
CDK2/Cyclin E | 0.5 | 1x | G1/S transition |
CDK1/Cyclin B | 4.2 | 8.5x | G2/M transition |
CDK4/Cyclin D1 | 215 | 430x | G1 progression |
CDK5/p25 | 0.419 | 0.8x | Neuronal function |
CDK7/Cyclin H | 9.2 | 18.4x | CDK-activating kinase |
CDK9/Cyclin T1 | 2.3 | 4.6x | Transcriptional elongation |
The molecular interactions underlying CVT-313's specificity for CDK2 were elucidated through X-ray crystallography at 1.74 Å resolution [5]. The inhibitor forms direct hydrogen bonds with three key catalytic residues within the CDK2 ATP-binding pocket: Leu83, Asp86, and Asp145. The purine core of CVT-313 establishes a canonical hydrogen-bonding pattern with the kinase's hinge region, where N1 of the purine ring accepts a hydrogen bond from the backbone amide of Leu83, while its C6 amino group donates a hydrogen bond to the carbonyl oxygen of Glu81 [5]. These interactions mimic the hydrogen-bonding pattern observed in ATP-bound CDK2 but with significantly higher affinity due to additional contacts.
Beyond the hinge region interactions, CVT-313's cyclohexylmethyl and morpholinoethoxy extensions engage in hydrophobic interactions with the specificity pocket. The cyclohexyl group occupies a hydrophobic region formed by Ile10, Val18, Ala31, and Leu134, while the morpholinoethoxy side chain extends toward solvent-exposed regions, contributing to binding affinity without steric clashes [5]. Most significantly, the inhibitor's tertiary amine forms a critical salt bridge with the carboxylate group of Asp86, a residue crucial for magnesium ion coordination in the active CDK2 complex. Additionally, the inhibitor's central ring system establishes van der Waals contacts with Asp145, a residue located in the DFG motif that regulates kinase activation [5].
Table 2: Key Residue Interactions in the CDK2-CVT-313 Complex
CDK2 Residue | Interaction Type | Biological Function | Interaction Distance (Å) |
---|---|---|---|
Leu83 | Hydrogen bond | Hinge region residue | 2.9 |
Asp86 | Ionic interaction | Mg²⁺ coordination | 3.1 |
Asp145 | Van der Waals | DFG motif activation | 3.8 |
Glu81 | Hydrogen bond | Catalytic loop | 2.7 |
Ile10 | Hydrophobic contact | Specificity pocket | 4.2 |
Val18 | Hydrophobic contact | ATP-binding pocket | 3.9 |
Beyond direct amino acid contacts, the CVT-313-CDK2 complex is stabilized by an intricate water-mediated hydrogen bonding network centered on Asn132. This polar residue, located near the entrance to the ATP-binding pocket, forms a critical bridge between the inhibitor's morpholino oxygen and the backbone carbonyl of Pro131 [5]. A highly conserved water molecule acts as a structural intermediary, accepting a hydrogen bond from the morpholino oxygen of CVT-313 while simultaneously donating hydrogen bonds to both the side chain carbonyl of Asn132 and the backbone nitrogen of Ala144 [5].
This water-mediated interaction contributes significantly to complex stability by: (1) Providing additional anchoring points that reduce conformational flexibility of the inhibitor; (2) Compensating for imperfect geometric complementarity between CVT-313 and the ATP-binding pocket; and (3) Enhancing binding specificity through a spatially constrained hydrogen-bonding network unique to CDK2. Structural analyses indicate that displacement of this water molecule during inhibitor binding results in an energetic penalty that is more than compensated by the formation of new favorable interactions [5]. The critical role of Asn132 is further supported by mutagenesis studies showing reduced CVT-313 affinity in N132A mutants while maintaining ATP-binding capacity [5].
CVT-313 exerts profound cell cycle arrest at the G1/S transition by specifically inhibiting CDK2-mediated phosphorylation of the retinoblastoma tumor suppressor protein (Rb). In normally cycling cells, CDK2/cyclin E complexes hyperphosphorylate Rb during late G1 phase, triggering release of E2F transcription factors and subsequent activation of S-phase genes [1] [3]. Treatment with CVT-313 at concentrations as low as 5 μM significantly reduces Rb hyperphosphorylation in multiple cell types, as demonstrated by Western blot analyses using phospho-specific Rb antibodies [1] [7]. This inhibition occurs without affecting upstream CDK4/6-mediated monophosphorylation events, confirming the compound's selective action on CDK2-dependent phosphorylation steps [10].
The functional consequence of Rb hypophosphorylation is irreversible cell cycle arrest at the restriction point. Flow cytometry analyses reveal that cells treated with CVT-313 accumulate with 2N DNA content, characteristic of G1 arrest [1] [3]. This arrest correlates with failure to initiate DNA synthesis, as measured by BrdU incorporation assays across multiple species (mouse, rat, and human cell lines) [1] [3]. The concentration required for 50% growth inhibition (GI50) ranges from 1.25 to 20 μM across various cell types, reflecting differential dependence on CDK2 activity [1] [7]. Notably, cancer cells exhibiting Myc oncogene amplification or Ras pathway activation demonstrate heightened sensitivity to CVT-313-induced arrest, suggesting potential therapeutic applications in defined molecular contexts [8].
Table 3: Cellular Effects of CVT-313 Treatment
Cellular Parameter | Effect of CVT-313 | Concentration Range | Experimental Evidence |
---|---|---|---|
Rb phosphorylation | >80% inhibition | 5-20 μM | Western blot (pRb-Ser807/811) |
Cell cycle distribution | G1/S accumulation | 1.25-20 μM | Flow cytometry (2N DNA content) |
DNA synthesis | >90% inhibition | 10 μM | BrdU incorporation assay |
Neointima formation | >80% inhibition | Local application | Rat carotid artery model |
CDC5L phosphorylation | Significant inhibition | 5-20 μM | Kinase activity profiling |
The biological significance of CDK2 inhibition extends beyond cancer cells. In a rat carotid artery model of restenosis, a single intraluminal application of CVT-313 resulted in >80% reduction in neointima formation, demonstrating how selective CDK2 inhibition can prevent pathological proliferation in vascular smooth muscle [1] [3]. This effect occurs without general cytotoxicity, as evidenced by maintained vessel wall integrity and absence of apoptosis markers in treated tissues [3]. The compound's efficacy in this model highlights CDK2's central role in regulating cell cycle entry across diverse proliferative contexts and establishes proof-of-concept for CDK2-targeted therapies in non-oncological hyperproliferative disorders.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2